Welcome to the BenchChem Online Store!
molecular formula C4H4BrNOS B151087 (2-Bromothiazol-4-yl)methanol CAS No. 5198-86-7

(2-Bromothiazol-4-yl)methanol

Cat. No. B151087
M. Wt: 194.05 g/mol
InChI Key: FRPHIGOLOLSXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05395845

Procedure details

2-bromo 4-thiazolyl methanol of preparation 39 was reacted with trimethylacetylene in the presence of copper iodide, bis(triphenylphosphine) palladium chloride and triethylamine and then the mixture was poured into an aqueous solution of ammonium chloride to obtain the expected alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylacetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
bis(triphenylphosphine) palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([CH2:7][OH:8])[N:6]=1.[Cl-].[NH4+].[CH2:11](N(CC)CC)[CH3:12]>[Cu](I)I.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:11]([C:2]1[S:3][CH:4]=[C:5]([CH2:7][OH:8])[N:6]=1)#[CH:12] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)CO
Step Two
Name
trimethylacetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](I)I
Name
bis(triphenylphosphine) palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1SC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.